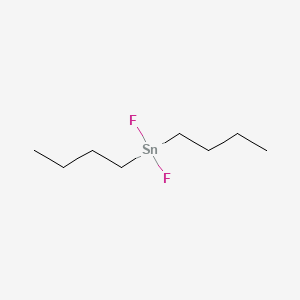

Dibutyldifluorostannane

Description

Properties

IUPAC Name |

dibutyl(difluoro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052223 | |

| Record name | Dibutyl(difluoro)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-25-7 | |

| Record name | Dibutyltin difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyldifluorotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl(difluoro)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyldifluorostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Organotin Chemistry: Historical Context and Significance

The study of organotin chemistry, which focuses on chemical compounds containing tin-carbon bonds, dates back to the mid-19th century. wikipedia.org In 1849, Edward Frankland reported the synthesis of diethyltin (B15495199) diiodide, which is recognized as the first organotin compound. wikipedia.orglupinepublishers.comrdd.edu.iq Shortly after, in 1852, Lowich's work on the reaction of alkyl halides with a tin-sodium alloy further established the foundations of this chemical sub-discipline. lupinepublishers.comrdd.edu.iqlupinepublishers.com

The field experienced significant growth in the early 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.orgnumberanalytics.com By 1935, hundreds of publications on organotin chemistry had been published. lupinepublishers.com A major resurgence in interest occurred in the mid-20th century with the discovery of practical industrial applications for organotin compounds. lupinepublishers.com Researchers like van der Kerk and his colleagues played a pivotal role in developing their use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com

Organotin compounds are typically synthesized on an industrial scale through the alkylation of tin tetrachloride (SnCl4) with organometallic reagents such as organo-magnesium (Grignard) or organo-aluminum compounds. lupinepublishers.com The versatility of tin allows it to form compounds in multiple oxidation states, primarily +2 and +4, and to coordinate with five or even six atoms, a phenomenon known as hypercoordination. wikipedia.orgnumberanalytics.com This chemical flexibility has made organotin compounds indispensable in various sectors. numberanalytics.com

Position of Dibutyldifluorostannane Within Organofluorine and Organotin Chemistry

Dibutyldifluorostannane (C8H18F2Sn) occupies a unique position at the intersection of organotin and organofluorine chemistry. As an organotin compound, it features two butyl groups covalently bonded to a central tin atom, a defining characteristic of this class of molecules. wikipedia.org Its synthesis often starts from other organotin halides, such as dibutyldichlorostannane, through a halogen exchange reaction. thieme-connect.dethieme-connect.de

Simultaneously, the presence of two fluorine atoms directly attached to the tin center places it within the domain of organofluorine chemistry. This dual nature imparts a specific set of properties and reactivity. The production of this compound can be achieved by reacting a dibutyltin (B87310) halide with hydrogen fluoride (B91410) or a hydrofluoride salt in an organic solvent. Unlike many inorganic salts, it is soluble in non-polar organic solvents like benzene (B151609) and petroleum ether but is insoluble in water. The compound is sensitive to moisture and can decompose to form tin fluoride.

The structure of organotin halides can lead to hypercoordinated structures, with the tin atom extending its coordination number beyond the typical four. wikipedia.orglupinepublishers.com This capability is influenced by the electronegativity of the substituents, making the fluorine atoms in this compound significant to its structural and reactive properties. wikipedia.org

Current Research Trajectories and Academic Importance of Dibutyldifluorostannane

Halogen Exchange Routes to this compound

Halogen exchange is a common and effective method for the preparation of organotin fluorides. This approach involves the substitution of a halide or another functional group on a dibutyltin moiety with fluoride (B91410) ions.

Preparation from Dibutyltin Halides using Hydrogen Fluoride

A primary route to this compound involves the reaction of dibutyltin halides, such as dibutyltin dichloride, with hydrogen fluoride. google.com This reaction can be conducted in aqueous or organic solutions, or even with gaseous hydrogen fluoride. google.com For instance, reacting dibutyltin dichloride with aqueous hydrofluoric acid is a known method for producing dimethyltin (B1205294) difluoride, a related compound. google.com Similarly, the reaction of dibutyltin diacetate with hydrogen fluoride, often in stoichiometric proportions, yields this compound as a powder. google.com The reaction is typically carried out at ambient temperatures and is accompanied by fuming as water and acetate (B1210297) are displaced. google.com

Another variation involves the use of dibutyltin oxide, which upon reaction with aqueous hydrofluoric acid, forms the corresponding difluoride. google.com This highlights the versatility of using different dibutyltin precursors for the synthesis.

Alternative Halogenation Reagents and Their Efficacy

Beyond hydrogen fluoride, other fluorinating agents can be employed for the synthesis of organotin fluorides. These reagents are often categorized as nucleophilic or electrophilic. Nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as reagents like diethylaminosulfur trifluoride (DAST). mdpi.comalfa-chemistry.com While cost-effective, inorganic fluorides often suffer from low solubility in organic solvents, which can be mitigated by using phase-transfer catalysts. mdpi.comeurekalert.org

Direct Synthesis Approaches for Organotin Compounds Applicable to this compound

Direct synthesis methods involve the reaction of metallic tin with alkyl halides to form organotin halides. thieme-connect.derjpbcs.com This approach is historically significant, with Frankland's first synthesis of an organotin compound in 1849 using this method. thieme-connect.de

Metal-Mediated Reactions in Organotin Synthesis

The direct reaction of alkyl halides with metallic tin can be facilitated by the presence of other metals. thieme-connect.de For instance, the synthesis of dibutyltin diiodide has been investigated by reacting butyl iodide with tin, where the presence of metals like lithium was found to be highly effective. researchgate.net The use of magnesium in conjunction with tin and an alcohol like butanol has also been shown to be beneficial. thieme-connect.de It is suggested that an alkoxymagnesium halide may act as the catalytic species in this process. thieme-connect.de

| Metal/Additive | Reactants | Product | Yield | Reference |

| Zinc, Butanol | Tin, Butyl Iodide | Dibutyltin Diiodide | 84% | thieme-connect.de |

| Lithium | Tin, Butyl Iodide | Dibutyltin Diiodide | High Yields | researchgate.net |

| Magnesium, Butanol | Tin, Iodobutane | Dibutyltin Diiodide | Not specified | thieme-connect.de |

Influence of Catalysts and Additives in Direct Synthesis

Catalysts and additives play a crucial role in improving the efficiency and selectivity of direct organotin synthesis. thieme-connect.de Various catalysts, including tertiary amines, quaternary ammonium (B1175870) salts, and metal salts, have been shown to promote the reaction between tin and alkyl halides. thieme-connect.degoogle.com For example, organic ammonium halides or a mixture of an organic base and an iodine compound can be used to prepare dialkyltin chlorides in good yields. researchgate.net The choice and amount of catalyst can influence the distribution of products, such as the ratio of dialkyltin dichlorides to trialkyltin chlorides. thieme-connect.deresearchgate.net

The reaction can also be enhanced by using polar solvents like alcohols, esters, or amines. google.com For instance, the reaction of benzyl (B1604629) halides with wetted tin in refluxing toluene (B28343) provides a direct route to dibenzyltin dihalides. thieme-connect.de

| Catalyst System | Reactants | Major Product(s) | Reference |

| Organic Ammonium Halides / Organic Base + Iodine | Alkyl Chloride, Tin | Dialkyltin and Trialkyltin Chlorides | researchgate.net |

| Crown Ether + Potassium Iodide | Alkyl Halide, Tin | Dialkyltin Dihalide | researchgate.net |

| Phosphonium Iodide | Alkyl Chloride, Tin | Dialkyltin Dichloride | google.com |

| Cuprous Iodide in HMPA | Organic Halide, Tin | Diorganotin Dihalide Complexes | researchgate.net |

Cleavage Reactions of Organotin Species Yielding this compound Precursors

Cleavage of carbon-tin bonds in tetraorganotins is another important route to obtaining organotin halides, which are precursors to this compound. thieme-connect.degelest.com These reactions can be effected by halogens, hydrogen halides, or tin(IV) halides. thieme-connect.degelest.com

The redistribution reaction, also known as comproportionation, between a tetraorganotin (R₄Sn) and a tin(IV) halide (SnX₄) is a key method for controlling the degree of alkylation on the tin atom. thieme-connect.degelest.com By adjusting the stoichiometry of the reactants, one can selectively produce triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃). gelest.com For example, reacting tetrabutyltin (B32133) with tin tetrachloride can yield dibutyltin dichloride, a direct precursor for this compound. These redistribution reactions are often facilitated by heat and sometimes a Lewis acid catalyst. gelest.com

Novel Synthetic Pathways for this compound Derivatives

Traditional synthesis of this compound often involves the reaction of a dibutyltin halide with hydrogen fluoride or a hydrofluoride salt. However, the quest for more efficient and versatile methods has led to the exploration of novel synthetic routes for its derivatives. These new pathways often focus on creating more complex molecules with tailored properties for specific applications, such as in materials science and medicinal chemistry.

One innovative approach involves the use of organotin precursors in metal-catalyzed cross-coupling reactions. For instance, organotin compounds can be key intermediates in the synthesis of fluorinated cyclic tyrosine analogs. mdpi.com In these methods, an organotin derivative is first synthesized and then subjected to fluorination using specialized reagents. A notable example is the silver-catalyzed electrophilic aromatic fluorination of organotin compounds with reagents like F-TEDA-PF6. mdpi.com This allows for the regioselective introduction of a fluorine atom. Furthermore, copper-mediated nucleophilic aromatic radiofluorination of organotin intermediates with [¹⁸F]F⁻ offers a pathway to radiolabeled derivatives, which are valuable in medical imaging. mdpi.com

Another area of development is the synthesis of luminescent organotin Schiff base derivatives. researchgate.net These compounds have gained attention for their potential in optoelectronic devices. The synthesis is often rapid, exhibits high atom economy, and results in compounds where the tin atom's coordination environment influences the material's optical properties. researchgate.net The general strategy involves the reaction of an organotin oxide, such as diphenyltin(IV) oxide, with Schiff base ligands, leading to pentacoordinated tin centers with distorted trigonal bipyramidal geometry. researchgate.net

The development of computational tools for retrosynthesis is also influencing the design of novel synthetic pathways. kaist.ac.krnih.gov These methods can predict promising reaction sequences for producing desired chemical structures, including complex organotin derivatives, by analyzing structural changes and reaction mechanisms. kaist.ac.kr

A summary of novel synthetic approaches for organotin fluoride derivatives is presented below:

| Synthetic Approach | Key Reagents/Catalysts | Product Type | Key Features |

| Metal-Catalyzed Electrophilic Fluorination | Organotin precursors, Silver(I) oxide, F-TEDA-PF6 | Fluorinated aromatic compounds | Regioselective fluorination |

| Copper-Mediated Nucleophilic Radiofluorination | Organotin intermediates, [¹⁸F]F⁻, Copper triflate complex | ¹⁸F-Radiolabeled compounds | Access to radiotracers for PET imaging |

| Schiff Base Condensation | Organotin oxides (e.g., diphenyltin(IV) oxide), Schiff base ligands | Luminescent organotin complexes | Tunable optical and optoelectronic properties |

This table provides a generalized overview of novel synthetic strategies for derivatives related to this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organotin compounds to mitigate environmental impact and enhance safety. numberanalytics.comdovepress.com This involves developing methods that are more atom-economical, use less hazardous reagents, and reduce waste generation. numberanalytics.comrsc.org

A key focus in the green synthesis of organotin fluorides is the replacement of hazardous fluorinating agents. acsgcipr.org While traditional methods may use highly reactive and corrosive substances like hydrogen fluoride, modern approaches are exploring safer alternatives. acsgcipr.org The development of less toxic and easier-to-handle fluorinating agents is a significant step towards greener processes. numberanalytics.comacsgcipr.org

Ultrasound-assisted synthesis has emerged as a green technique for producing organotin compounds. chalmers.se This method can lead to shorter reaction times and high yields while potentially reducing energy consumption. chalmers.se For example, the synthesis of luminescent organotin compounds derived from amino acid Schiff bases has been successfully achieved using this technique. chalmers.se

Microwave irradiation is another energy-efficient method being employed for the synthesis of organotin compounds, including fluorescent bis-organotin derivatives. rsc.orgrsc.org This technique can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional heating methods.

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. The synthesis of water-soluble organotin compounds represents a significant advancement, as it can reduce the reliance on volatile organic solvents. researchgate.net For instance, the reaction of specific organotin precursors with sodium or potassium fluoride in water has been reported to yield water-soluble organotin fluorides. researchgate.net

The development of catalytic C-H fluorination processes is another promising avenue for greening organotin chemistry. rsc.org These methods aim to directly replace a C-H bond with a fluorine atom, which would be highly atom-economical and generate minimal waste. rsc.org

Key green chemistry approaches in the synthesis of organotin compounds are summarized in the following table:

| Green Chemistry Approach | Method/Reagent | Advantages |

| Safer Reagents | Use of modern, less hazardous fluorinating agents | Reduced toxicity and handling risks |

| Energy Efficiency | Ultrasound-assisted synthesis, Microwave irradiation | Shorter reaction times, higher yields, lower energy consumption |

| Green Solvents | Use of water as a solvent | Reduced use of volatile organic compounds |

| Atom Economy | Catalytic C-H fluorination | Direct functionalization, minimal waste generation |

This table highlights key principles and methods being applied to make the synthesis of organotin compounds more environmentally friendly.

Reactivity in Reduction Processes

This compound, in combination with other reagents, demonstrates notable reactivity in chemical reduction processes. Its utility is particularly highlighted in the selective transformation of specific functional groups.

Selective 1,2-Reduction of α,β-Unsaturated Ketones Facilitated by this compound

The selective reduction of α,β-unsaturated ketones can yield two primary products: a 1,4-reduction product (a saturated ketone) or a 1,2-reduction product (an allylic alcohol). A combination of this compound and dibutyltin hydride in the presence of hexamethylphosphoric triamide (HMPA) has been utilized for the selective 1,2-reduction of α,β-unsaturated ketones. thieme-connect.de This process specifically reduces the carbonyl group (C=O) to a hydroxyl group (C-OH) while leaving the adjacent carbon-carbon double bond (C=C) intact.

This selectivity is significant in organic synthesis, where preserving the double bond is often crucial for subsequent transformations. The reaction system leverages the synergistic effect of the tin fluoride, the tin hydride, and the coordinating solvent to achieve this specific outcome. While many reagents favor the thermodynamically more stable 1,4-addition, this system provides a method for obtaining the kinetically favored allylic alcohol product. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Table 1: Reduction of α,β-Unsaturated Ketones

| Entry | Substrate | Reagent System | Product Type |

| 1 | α,β-Unsaturated Ketone | Bu₂SnF₂ / Bu₂SnH₂ / HMPA | 1,2-Reduction (Allylic Alcohol) thieme-connect.de |

Stereoselective Reduction Reactions Mediated by this compound

The field of organotin chemistry includes many examples of stereoselective reactions, where the spatial arrangement of atoms in the product is controlled. nih.govmdpi.com For instance, reductions of substituted ketones can lead to different stereoisomers (diastereomers or enantiomers).

While the combination of this compound and dibutyltin hydride is effective for 1,2-reductions, specific and detailed studies focusing on its role in mediating high levels of stereoselectivity (e.g., producing a significant excess of one stereoisomer over another) are not extensively documented in the reviewed literature. The stereochemical outcome of such reductions would likely depend on factors like the substrate's structure and the precise nature of the reactive tin hydride species formed in situ. Conceptually, the coordination of the substrate to the tin center prior to hydride delivery is the key step where stereocontrol would be exerted. mdpi.comnih.gov

Mechanistic Pathways in this compound-Assisted Reductions

The reduction process involving this compound is not a direct reaction of the stannane (B1208499) with the ketone. Instead, it is part of a system that generates the active reducing agent. The proposed mechanistic pathway involves the in-situ formation of a reactive tin hydride species from the combination of this compound (Bu₂SnF₂) and dibutyltin hydride (Bu₂SnH₂). thieme-connect.de

The probable mechanism proceeds as follows:

Formation of the Active Reductant: this compound reacts with dibutyltin hydride in a redistribution reaction to form a mixed-halide tin hydride, likely dibutylfluorostannane hydride (Bu₂SnFH).

Activation by HMPA: Hexamethylphosphoric triamide (HMPA) coordinates to the tin atom of the active reductant. This coordination increases the Lewis acidity of the tin center and enhances the hydridic character of the Sn-H bond, making it a more potent and selective reducing agent.

Hydride Transfer: The activated tin hydride complex then delivers a hydride ion to the electrophilic carbon of the carbonyl group in the α,β-unsaturated ketone. This transfer likely occurs via a coordinated intermediate, leading to the selective 1,2-reduction. researchgate.net

This pathway is analogous to similar systems where mixed organotin halides are generated in situ to perform selective reductions. thieme-connect.de

Reactions with Organic Substrates Beyond Reduction

The reactivity of this compound extends beyond its role in reduction systems. It can also act as an effective additive or promoter in other types of organic transformations. One notable example is its use in Reformatsky-type reactions.

Specifically, this compound, in the presence of one equivalent of HMPA, has been shown to be an effective additive for the generation of organotin enolates from α-halo ketones and hexabutyldistannane. thieme-connect.de These tin enolates are powerful nucleophiles that can then react with electrophiles, such as aldehydes, in a diastereoselective manner. thieme-connect.de This application highlights the role of this compound as a Lewis acid capable of facilitating the formation of key reactive intermediates for carbon-carbon bond formation.

Table 2: this compound in Reformatsky-type Reactions

| Substrates | Reagents | Key Intermediate | Final Product |

| α-Halo Ketone, Aldehyde | Bu₂SnF₂, HMPA, (Bu₃Sn)₂ | Organotin Enolate | β-Hydroxy Ketone |

Role of Hexamethylphosphoric Triamide in this compound Reactivity

Hexamethylphosphoric triamide (HMPA) plays a crucial and often indispensable role in modulating the reactivity of this compound. thieme-connect.dertx.comrtx.com HMPA is a highly polar, aprotic solvent with a strong ability to coordinate to metal centers. iaeg.com

Its functions in this compound-mediated reactions include:

Lewis Base Coordination: HMPA acts as a strong Lewis base, donating a pair of electrons from its oxygen atom to the Lewis acidic tin center of this compound or its derived tin hydride. This forms a stable complex. thieme-connect.de

Enhanced Reactivity: The formation of an HMPA-stannane complex increases the polarity of the bonds to the tin atom. In the context of reductions, this makes the tin-hydride bond more labile and the hydride more available for transfer. In Reformatsky-type reactions, it facilitates the initial reaction with the α-halo ketone. thieme-connect.de

Stabilization of Intermediates: HMPA can stabilize charged or polar intermediates formed during the reaction, influencing the reaction pathway and selectivity.

The presence of HMPA is explicitly cited as a requirement for both the selective 1,2-reduction of unsaturated ketones and the generation of tin enolates, underscoring its critical role as a reactivity enhancer and controller. thieme-connect.de

Coordination Reactivity of this compound in Complex Formation

This compound, like other organotin halides, is a Lewis acid. libretexts.org The central tin atom is electron-deficient and can accept electron pairs from Lewis bases (ligands) to form coordination compounds or metal complexes. libretexts.orgmsu.edu

The coordination number of the tin atom in this compound is initially four (two butyl groups, two fluorine atoms). Upon reaction with a Lewis base such as HMPA, it can expand its coordination sphere to become five- or six-coordinate. thieme-connect.delibretexts.org

Formation of Adducts: With monodentate ligands like HMPA, this compound forms a 1:1 adduct, [Bu₂SnF₂(HMPA)], resulting in a five-coordinate tin center, likely with a trigonal bipyramidal geometry.

Complex Ions: In the presence of suitable anionic ligands, it can also form complex ions.

This ability to form complexes is fundamental to its reactivity. youtube.com The coordination of a ligand like HMPA alters the electronic properties and steric environment of the tin center, which in turn dictates its behavior in subsequent chemical reactions. epfl.chyoutube.com The study of these coordination complexes is essential for understanding the mechanistic underpinnings of the reactions it mediates. uni-wuerzburg.de

Stability and Decomposition Pathways of this compound under Controlled Conditions

The stability of this compound, like other organotin compounds, is influenced by various environmental factors, including heat, moisture, and light. Understanding its decomposition pathways under controlled conditions is crucial for its handling, storage, and application. While specific, in-depth research exclusively focused on the decomposition of this compound is not extensively documented in publicly available literature, general principles of organotin chemistry and data from related compounds provide significant insights into its likely behavior.

Under thermal stress, dialkyltin difluorides, the class of compounds to which this compound belongs, are known to decompose. Differential thermal analysis (DTA) of dialkyltin difluorides typically reveals an exothermic decomposition peak at approximately 350°C. google.com This indicates that while relatively stable at ambient temperatures, the compound will break down upon significant heating. The decomposition is an irreversible process that leads to the formation of various products.

The primary decomposition pathway for many organotin compounds involves the cleavage of the tin-carbon bond. In the case of this compound, this would result in the loss of one or both butyl groups. The mechanism can proceed through various routes, including homolytic cleavage to form radical species or through concerted pathways.

Another potential decomposition mechanism, particularly relevant for fluorinated organometallic compounds, is β-hydride elimination. However, for a simple n-butyl group, this is less likely than for more complex alkyl chains. A more probable pathway for organotin fluorides, as suggested by studies on related compounds, is a β-fluorine elimination, although this is more relevant in the context of their formation from fluorinated precursors. cdnsciencepub.com

Hydrolytic Stability:

This compound is susceptible to hydrolysis. The tin-fluorine bond can react with water to form dibutyltin oxide and hydrofluoric acid. This reaction is characteristic of many organotin halides and is a significant consideration for the storage and handling of the compound. The initial step of hydrolysis likely involves the coordination of a water molecule to the tin center, followed by the elimination of hydrogen fluoride. The resulting hydroxystannane can then condense to form the corresponding oxide.

Photochemical Stability:

Exposure to ultraviolet (UV) radiation can also induce the decomposition of organotin compounds. The energy from the photons can be sufficient to cause homolytic cleavage of the tin-carbon bonds, leading to the formation of butyl radicals and organotin radical species. These reactive intermediates can then undergo a variety of secondary reactions, leading to a complex mixture of degradation products.

Oxidative Stability:

The reactivity of this compound with atmospheric oxygen is another important aspect of its stability. Like many organometallic compounds, it can undergo oxidation, particularly at elevated temperatures. This process can lead to the formation of tin oxides and oxidized organic fragments.

Research Findings on the Stability of Related Organotin Compounds:

To further understand the potential decomposition pathways of this compound, it is useful to consider research on analogous organotin compounds. The following table summarizes general stability observations for different classes of organotin compounds, which can be extrapolated to infer the behavior of this compound.

| Compound Class | Thermal Decomposition Temperature | Primary Decomposition Products | Notes |

| Dialkyltin Dichlorides | 200-300°C | Alkyl chlorides, tin(II) chloride | Decomposition temperature varies with the alkyl group. |

| Trialkyltin Hydrides | > 150°C | Tetraalkyltin, tin metal, hydrogen gas | Disproportionation is a common pathway. |

| Tetraalkyltins | > 200°C | Alkanes, alkenes, metallic tin | Stability decreases with increasing chain length of the alkyl group. |

| Dialkyltin Oxides | High, > 400°C | Tin oxides, various organic fragments | Generally more thermally stable than the corresponding halides. |

This table presents generalized data for classes of organotin compounds to provide context for the expected stability of this compound. Specific values can vary significantly based on the specific alkyl groups and experimental conditions.

Advanced Structural Elucidation of Dibutyldifluorostannane and Its Derivatives

Solid-State Structural Characterization

The solid-state architecture of organotin fluorides is often characterized by the formation of polymeric or aggregated structures through fluorine bridging. sci-hub.st The nature and extent of this aggregation can be influenced by the steric bulk of the organic substituents on the tin atom. sci-hub.st

X-ray Diffraction Studies of Dibutyldifluorostannane Complexes

In the solid state, diorganotin difluorides, including derivatives of this compound, often exhibit polymeric structures where tin atoms are linked by fluorine bridges. sci-hub.st For instance, the fluorination of certain organotin precursors can lead to the formation of dimeric or polymeric chains. sci-hub.st The coordination number of the tin atom in these structures is often expanded beyond four, typically to five or six, due to these intermolecular interactions. sci-hub.st

A study on a related N,C,N-chelated diorganotin difluoride, LCN2SnF2, where LCN represents {2-[(CH3)2NCH2]C6H4}, revealed a monomeric structure with a six-coordinate tin center. sci-hub.stresearchgate.net This prevention of aggregation is attributed to the bulky chelating ligands. sci-hub.st The key bond lengths in this monomeric complex were determined to be Sn1–F1 = 1.981(1) Å and Sn1–F2 = 1.991(1) Å. sci-hub.st

In contrast, other diorganotin fluorides, such as [LCNnBuSnF2]n, form polymeric structures. sci-hub.st One polymorph of this compound displays a zig-zag chain, while another exhibits an almost linear polymeric structure with six-coordinate tin atoms connected by single fluorine bridges. sci-hub.st The Sn-F bond lengths in these polymeric structures vary, distinguishing between terminal and bridging fluorine atoms. sci-hub.st

| Compound | Sn-F Bond Length (Å) | Sn-N Bond Length (Å) | Coordination Geometry | Structural Motif |

| LCN2SnF2 | 1.981(1), 1.991(1) | 2.496(2), 2.597(1) | Six-coordinate | Monomeric |

| [LCNnBuSnF2]n | Varies (terminal vs. bridging) | - | Six-coordinate | Polymeric (zig-zag or linear chain) |

| [LCNnBuSnF(μ-F)2SnLCNnBuF] | - | 2.434(14), 2.465(15) | - | Dimeric |

Table 1: Selected Crystallographic Data for Diorganotin Difluoride Derivatives. sci-hub.st

Advanced Crystallographic Techniques in Organotin Fluoride (B91410) Analysis

Modern crystallography encompasses more than just the determination of static structures. nih.gov Techniques such as powder X-ray diffraction are instrumental for routine identification and for determining the unit cell dimensions of polycrystalline materials. opengeology.org For organotin fluorides, which can be difficult to obtain as single crystals suitable for diffraction, powder diffraction is an invaluable tool. sci-hub.st

Furthermore, the study of structural evolution through homologous series can aid in the prediction of new solid-state compounds and their structures. northwestern.edu This approach, which relies on identifying repeating structural units, can be applied to organotin fluorides to understand and predict the formation of different polymeric or aggregated forms.

Solution-State Conformational Analysis

The structure of organotin compounds in solution can differ significantly from their solid-state arrangements. Intermolecular forces, such as the fluorine bridging observed in the solid state, may be disrupted upon dissolution, leading to different species being present in solution.

Small Angle Scattering Techniques (SAXS, SANS) in Structural Investigations

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for studying the size, shape, and conformation of molecules and nanoparticles in solution. nih.govbiosaxs.comepj-conferences.org These methods are particularly well-suited for investigating the aggregation behavior of organotin compounds like this compound in various solvents. curtin.edu.auresearchgate.net

SANS operates on a similar principle but uses neutrons instead of X-rays. epj-conferences.org A key advantage of SANS is the ability to use deuterated solvents to enhance contrast and highlight specific parts of a molecular assembly. researchgate.net SANS studies have been used to investigate the microstructure of organotin-containing gels and the formation of complexes in solution. researchgate.netnist.gov For example, SANS has been employed to study the aggregation of extractants in solutions containing organophosphorus compounds, a system with similarities to organotin complexes. researchgate.net

| Technique | Information Obtained | Typical Applications for Organotin Fluorides |

| SAXS | Particle size, shape, and distribution; low-resolution 3D models. biosaxs.com | Characterization of aggregation state in solution; determining the overall shape of monomeric or oligomeric species. nih.gov |

| SANS | Similar to SAXS, with the advantage of contrast variation using deuterated solvents. epj-conferences.orgresearchgate.net | Elucidating the structure of complexes in solution; studying the conformation of organic ligands around the tin center. curtin.edu.auacs.org |

Table 2: Application of Small-Angle Scattering Techniques to Organotin Fluorides.

Dynamic Light Scattering for Aggregation State Determination

Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. unchainedlabs.comanton-paar.com It works by measuring the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. anton-paar.com Larger particles move more slowly, causing slower fluctuations, while smaller particles move more quickly, leading to rapid fluctuations. unchainedlabs.com

DLS is an excellent tool for determining the aggregation state of this compound and its derivatives in solution. sygnaturediscovery.com By measuring the hydrodynamic radius of the species present, DLS can distinguish between monomers, dimers, and larger aggregates. diva-portal.org This technique is particularly useful for monitoring changes in aggregation as a function of concentration, solvent, or temperature. mdpi.com The presence of aggregates is often indicated by the appearance of peaks corresponding to larger particle sizes in the DLS data. anton-paar.comsygnaturediscovery.com

Microscopic Imaging for Morphological Characterization

Microscopic techniques provide direct visual information about the morphology and structure of materials at the micro- and nanoscale. frontiersin.orgeurofins.com For organotin compounds, these methods can complement the structural data obtained from diffraction and scattering techniques by providing a visual representation of the solid-state morphology.

Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to image the surface and internal structure of solid samples of this compound derivatives. frontiersin.org These methods can reveal information about crystal habit, particle size and shape, and the presence of different phases or domains within the material. Confocal microscopy, a form of fluorescence microscopy, can provide three-dimensional images of complex morphological structures, which could be applied to fluorescently-labeled organotin derivatives. nih.gov Advanced imaging techniques, such as X-ray microscopy, can also provide high-quality morphometric data. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. wikipedia.org It operates by scanning a focused beam of high-energy electrons over a specimen. carleton.edu The interaction between the electrons and the atoms in the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals provide detailed information about the sample's surface topography (texture), morphology, and composition. wikipedia.orgcarleton.edu

In the context of this compound, SEM would be invaluable for examining the external morphology of the compound in its solid state, such as in crystalline powder or thin-film forms. For instance, analyzing a synthesized powder of this compound under SEM could reveal key characteristics of its crystals, including their shape, size distribution, and degree of aggregation. The high depth of field of SEM imaging would provide a clear, three-dimensional-like appearance of the crystalline structures. ciqtekglobal.com

Research Findings: While specific SEM studies on this compound are not widely available in published literature, the analysis would hypothetically proceed by mounting a sample of the compound on a conductive stub and sputter-coating it with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charge buildup from the electron beam. The instrument's parameters, such as accelerating voltage and magnification, would be optimized to resolve the fine features of the material. Backscattered electron imaging could also be employed to detect variations in composition across the sample surface, which would be particularly useful for studying derivatives or formulations containing other elements. carleton.edu

Table 1: Illustrative SEM Analysis Parameters for this compound Powder This table presents hypothetical data for illustrative purposes to show the type of information that would be collected in an SEM analysis.

| Parameter | Value/Setting | Observation/Purpose |

| Instrument | Field Emission Scanning Electron Microscope (FE-SEM) | Provides high resolution imaging (<1 nm). nanoscience.com |

| Accelerating Voltage | 5 - 15 keV | Balances image resolution with minimizing potential beam damage to the organometallic sample. |

| Working Distance | 5 - 10 mm | Optimizes the collection of secondary electrons for high-resolution topographical imaging. |

| Detector | Everhart-Thornley (Secondary Electron) | Captures topographical details such as crystal facets, edges, and surface texture. wikipedia.org |

| Magnification | 1,000x - 100,000x | Allows for overview imaging of particle distribution and high-magnification analysis of individual crystal morphology. |

| Sample Preparation | Sputter-coating with Au/Pd | Enhances surface conductivity to prevent charging and improve image quality. |

| Hypothetical Finding | Agglomerated, sub-micron rhombic crystals | Suggests a specific crystalline habit for this compound under certain synthesis conditions. |

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of materials at the atomic scale. nanoscience.com In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org The interaction of the electrons with the sample creates an image that provides information on morphology, size, and, through electron diffraction, crystallographic structure. atriainnovation.com

Scanning Transmission Electron Microscopy (STEM) is a related technique that combines the principles of TEM and SEM. measurlabs.comthermofisher.com In STEM, the electron beam is focused to a very fine spot (as small as 0.05 nm) and scanned across the sample in a raster pattern. wikipedia.org This scanning capability allows for the collection of various signals at each point, making it highly suitable for analytical techniques. wikipedia.org High-angle annular dark-field (HAADF-STEM) imaging, for example, produces images where the contrast is directly related to the atomic number (Z-contrast), allowing for the visualization of heavy atoms like tin within the molecular structure. jeol.com

For this compound and its derivatives, TEM and STEM would be employed to study the internal structure. This could involve dispersing nanoparticles of the compound on a TEM grid or preparing thin cross-sections of a bulk sample using techniques like cryo-ultramicrotomy. TEM could confirm the crystallinity of individual nanoparticles and provide selected area electron diffraction (SAED) patterns to determine lattice parameters. STEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), could generate elemental maps, showing the spatial distribution of tin (Sn), fluorine (F), and carbon (C) within a single nanoparticle or at an interface. nanoscience.com

Research Findings: Specific TEM/STEM studies on this compound are not prominent in the literature. However, a hypothetical analysis could provide profound insights. For example, in a derivative where this compound is used as a stabilizer in a polymer matrix, STEM-EDS could map the distribution of tin atoms to determine if they are homogeneously dispersed or have segregated to form nanoclusters.

Table 2: Representative TEM/STEM Data for this compound Nanoparticles This table presents hypothetical data for illustrative purposes to demonstrate the potential findings from a TEM/STEM analysis.

| Analysis Mode | Parameter/Measurement | Hypothetical Result | Interpretation |

| TEM Imaging | Particle Size Distribution | 15 ± 5 nm | Confirms nanoscale dimensions of synthesized particles. |

| High-Resolution TEM (HRTEM) | Lattice Fringes | d-spacing = 0.45 nm | Indicates the crystalline nature of the nanoparticles and provides a basis for crystal structure identification. |

| SAED Pattern | Diffraction Rings/Spots | Corresponds to a specific crystal system (e.g., orthorhombic) | Determines the crystallographic phase of the material. |

| HAADF-STEM | Z-Contrast Imaging | Bright spots within a matrix | Bright spots correspond to high-Z tin atoms, revealing their location within the nanoparticle or a larger structure. jeol.com |

| STEM-EDS Mapping | Elemental Maps | Co-localization of Sn and F signals | Confirms the chemical integrity of this compound at the nanoscale. nanoscience.com |

Atom Probe Tomography for 3D Structure Reconstruction

Atom Probe Tomography (APT) is a unique analytical technique capable of providing three-dimensional (3D) compositional mapping with sub-nanometer spatial resolution. nih.gov APT combines a field ion microscope with a time-of-flight mass spectrometer to determine the identity and original position of individual atoms evaporated from a needle-shaped specimen. cameca.com This allows for the 3D reconstruction of a small volume of the material, atom by atom, with a sensitivity in the parts-per-million (ppm) range for all elements. mdpi.comnist.gov

The application of APT to an organometallic compound like this compound would represent a cutting-edge approach to its chemical and structural analysis. The primary challenge would be sample preparation, which involves fabricating a sharp, needle-shaped tip from the material using a Focused Ion Beam (FIB) instrument. acs.org Once prepared, the analysis could provide an unprecedented view of the atomic-scale distribution of elements. For instance, APT could verify the stoichiometry of the compound within a nanometer-scale volume and reveal the structure of interfaces between this compound and other materials in a composite. It could also identify and map trace-level impurities or dopants. nih.gov

Research Findings: The application of APT to complex organic or organometallic materials is a developing field, and specific data for this compound is not available. A hypothetical APT analysis could be used to investigate the atomic-scale mixing in a derivative or alloy. The resulting 3D reconstruction would visualize the individual atoms of tin, fluorine, carbon, and hydrogen, allowing for detailed analysis of clustering, segregation at grain boundaries, or ordering phenomena that are not observable by other techniques. nist.gov

Table 3: Illustrative Data from an APT Reconstruction of a this compound Derivative This table presents hypothetical data for illustrative purposes to show the unique capabilities of APT.

| Measurement | Hypothetical Finding | Significance |

| Reconstructed Volume | 80 x 80 x 200 nm³ | Represents the 3D volume of the material analyzed. |

| Detected Ions | Sn+, F+, C₂H₃+, C₄H₉+, etc. | Mass spectrometry data identifies the elemental and molecular fragment ions evaporated from the sample. cameca.com |

| Overall Composition | Sn: 10.5 at. %, F: 21.0 at. %, C: 42.0 at. %, H: 26.5 at. % | Provides precise compositional analysis of the analyzed volume to verify stoichiometry. |

| Proximity Histogram (Isoconcentration Surface) | F enrichment at a 2 nm diameter spherical cluster | Reveals nano-scale phase segregation or the formation of a fluorine-rich derivative phase. |

| 1D Concentration Profile | Sharp interface (<1 nm wide) between a tin-rich region and a polymer matrix | Characterizes the chemical abruptness of an interface, critical for understanding adhesion and electronic properties in composite materials. nist.gov |

Spectroscopic Characterization Techniques Applied to Dibutyldifluorostannane

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of a compound. These methods probe the quantized vibrational states of a molecule, providing a unique fingerprint based on its structure. dergipark.org.tr

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. retractionwatch.com The resulting spectrum provides valuable information about the functional groups present. retractionwatch.com For Dibutyldifluorostannane, specific IR absorption bands are expected for the carbon-hydrogen and tin-carbon bonds of the butyl groups, as well as the characteristic tin-fluorine bond vibrations.

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (butyl) | Stretching | 2850 - 2960 |

| C-H (butyl) | Bending | ~1465 and ~1375 |

| Sn-C (butyl) | Stretching | 500 - 600 |

Note: This table is based on characteristic group frequencies and data from analogous compounds; specific experimental values for this compound may vary.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. dergipark.org.tr It is particularly useful for identifying vibrations that result in a change in molecular polarizability. dtic.mil For this compound, Raman spectroscopy would be effective in observing the symmetric Sn-C stretching vibrations and the Sn-F symmetric stretches, which are often weak or inactive in the IR spectrum.

Specific Raman spectral data for this compound is not prevalent in public databases. However, based on studies of similar compounds like dimethyltin (B1205294) difluoride, the Raman spectrum is expected to show strong bands corresponding to the symmetric Sn-C stretching vibrations. researchgate.net In the case of dimethyltin difluoride, a strong Raman band was assigned to the symmetric Sn-C stretch at 521 cm⁻¹. researchgate.net The Sn-F vibrations in this compound would also be Raman active. The analysis of Raman spectra can provide insights into the molecular symmetry and the nature of the tin-fluorine bonding, whether it is purely covalent or involves intermolecular coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, environment, and dynamics of atoms within a molecule.

Proton (¹H) NMR Analysis of this compound

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In this compound, the butyl groups would give rise to a set of signals corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) protons. The chemical shifts, splitting patterns (multiplicity), and integrals of these signals would confirm the structure of the butyl chains attached to the tin atom.

Direct experimental ¹H NMR data for this compound is not available in the surveyed sources. However, for the closely related compound, dibutyltin (B87310) dichloride, the ¹H NMR spectrum shows characteristic signals for the butyl group protons. By analogy, for this compound, one would expect a triplet for the terminal methyl protons and multiplets for the three methylene groups, with the methylene group adjacent to the tin atom (α-CH₂) being the most deshielded and appearing furthest downfield.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Sn | ~1.3 - 1.7 | Multiplet | 4H |

| -CH₂-CH₂-Sn | ~1.6 - 1.9 | Multiplet | 4H |

| -CH₂-CH₃ | ~1.3 - 1.5 | Sextet | 4H |

Note: The chemical shifts are estimates based on data for similar dibutyltin compounds and general chemical shift principles. Coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes would result in satellite peaks.

Carbon (¹³C) NMR Structural Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. For this compound, four distinct signals are expected, corresponding to the four different carbon atoms of the n-butyl groups. The chemical shifts of these carbons are influenced by their proximity to the electronegative fluorine and the tin atom.

While specific ¹³C NMR data for this compound is not documented in the available literature, the spectrum can be predicted based on data from analogous dibutyltin compounds. The carbon atom directly bonded to the tin (Cα) would show a characteristic chemical shift and would exhibit coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cα (-CH₂-Sn) | 25 - 35 |

| Cβ (-CH₂-) | 26 - 28 |

| Cγ (-CH₂-) | 27 - 29 |

Note: These are estimated chemical shift ranges. The actual values would be influenced by the solvent and experimental conditions. One-bond and two-bond coupling constants (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)) would provide further structural information.

Tin (¹¹⁹Sn) NMR for Coordination Environment and Hybridization States

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment and coordination number of the tin atom. faccts.de The chemical shift (δ) of ¹¹⁹Sn is particularly informative; an increase in the coordination number at the tin center typically results in a significant upfield shift (to more negative ppm values). rsc.org This makes ¹¹⁹Sn NMR an excellent tool for studying the hybridization state and geometry of organotin compounds.

Although a specific ¹¹⁹Sn NMR spectrum for this compound was not found, the chemical shift would be expected to fall within the range typical for tetravalent organotin dihalides. For diorganotin dihalides (R₂SnX₂), the chemical shifts are known to be sensitive to the nature of both the alkyl (R) and halide (X) substituents. The strong electronegativity of fluorine would lead to a deshielded tin nucleus compared to other dihalides like dibutyltin dichloride. In solution, the coordination number could be greater than four if the compound forms aggregates or coordinates with solvent molecules, which would be reflected in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. The presence of tin-fluorine coupling (¹J(¹¹⁹Sn-¹⁹F)) would also be a key feature of the spectrum, providing direct evidence of the Sn-F bond.

Fluorine (19F) NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly powerful tool for studying organofluorine compounds like this compound due to the 100% natural abundance and high sensitivity of the 19F nucleus. wikipedia.orgnumberanalytics.com The chemical shift in 19F NMR is highly sensitive to the electronic environment of the fluorine atom, providing valuable information about its bonding and the presence of other nearby atoms. numberanalytics.com

For this compound, the 19F NMR spectrum is expected to show a characteristic signal corresponding to the fluorine atoms directly bonded to the tin center. The chemical shift of this signal is influenced by the electronegativity of the tin atom and the nature of the butyl groups. numberanalytics.com The typical chemical shift range for organofluorine compounds is broad, spanning from approximately -50 ppm to -220 ppm relative to a CFCl3 standard. wikipedia.org The specific chemical shift for this compound provides a fingerprint for its identification. nih.gov

Furthermore, spin-spin coupling between the 19F nuclei and the magnetic isotopes of tin (117Sn and 119Sn) can provide additional structural information. This coupling would result in the splitting of the main 19F signal into satellite peaks. The magnitude of the tin-fluorine coupling constant (JSn-F) is related to the s-character of the tin-fluorine bond and the coordination number of the tin atom.

A typical analysis of a 19F NMR spectrum involves examining the chemical shifts, integration of the signals to determine the relative number of fluorine atoms in different environments, and the multiplicity of the signals, which reveals information about neighboring nuclei. huji.ac.il

Table 1: Representative 19F NMR Data for Organotin Fluorides

| Compound | Chemical Shift (ppm vs. CFCl3) | Coupling Constants (Hz) |

| This compound | Data not available in search results | Data not available in search results |

| Related Organotin Fluorides | Broad range observed. cdnsciencepub.com | JSn-F values are diagnostic of structure. |

Multidimensional NMR Approaches to this compound Structure

To gain a more comprehensive understanding of the molecular structure of this compound, multidimensional NMR techniques are employed. nih.gov These methods, such as COSY, HSQC, and HMBC, allow for the correlation of different nuclei within the molecule, providing a detailed connectivity map. youtube.com

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between the different protons in the butyl chains. This helps in assigning the signals of the methylene (-CH2-) and methyl (-CH3) groups within the butyl fragments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with the directly attached carbon atoms (13C). youtube.com This would definitively link the proton resonances of the butyl groups to their corresponding carbon signals in the 13C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. youtube.com In the context of this compound, this would be crucial for establishing the connectivity between the butyl groups and the tin atom by observing correlations between the protons of the butyl chains and the carbon atoms, and potentially even the tin atom itself.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. wikipedia.org For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization methods. researchgate.netnih.gov

In a typical mass spectrum of an organotin compound, the molecular ion peak may be observed, although it can sometimes be of low abundance. researchgate.net The fragmentation of organotin compounds often involves the cleavage of the tin-carbon and tin-halogen bonds. researchgate.net For this compound, the fragmentation pattern would likely show the sequential loss of butyl radicals (•C4H9) and fluoride (B91410) ions (F-). The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a clear signature for tin-containing fragments in the mass spectrum. researchgate.net

Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry

| Ion | m/z (for most abundant isotopes) | Description |

| [Bu2SnF2]+• | 268 | Molecular Ion |

| [Bu2SnF]+ | 249 | Loss of a fluorine atom |

| [BuSnF2]+ | 211 | Loss of a butyl radical |

| [BuSnF]+• | 192 | Loss of a butyl radical and a fluorine atom |

| [SnF2]+• | 158 | Loss of two butyl radicals |

| [SnF]+ | 139 | Loss of two butyl radicals and a fluorine atom |

Note: This table is predictive and based on general fragmentation patterns of organotin halides. researchgate.netanalchemres.orglibretexts.org The exact m/z values will depend on the specific isotopes of tin, carbon, and fluorine present.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of electromagnetic radiation.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule. uobabylon.edu.iq For this compound, the absorption bands in the UV-Vis spectrum would be associated with electronic transitions involving the tin-carbon and tin-fluorine bonds, as well as possible transitions within the butyl groups. The position and intensity of these absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. sigray.comansto.gov.au XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.comunimi.it

For this compound, XAS at the tin K-edge or L-edge can be used to probe the electronic state and local environment of the tin atom. nih.gov

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the tin atom. sigray.comunimi.it The energy of the absorption edge and the features of the pre-edge and edge regions can provide information about the formal oxidation state of tin (IV) and the symmetry of its coordination sphere. nih.gov

EXAFS: The EXAFS region contains information about the number, type, and distance of the atoms surrounding the tin atom. sigray.comresearchgate.net Analysis of the EXAFS oscillations can yield precise measurements of the Sn-C and Sn-F bond lengths and the coordination number of the tin center. rjpbcs.com

XAS is particularly valuable for studying the structure of organotin compounds in various states, including solid and solution, and can provide insights into their interactions with other molecules. diamond.ac.uk

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mössbauer Spectroscopy for Tin Oxidation States and Local Environments

119Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms. libretexts.org It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin center in solid-state samples. demokritos.grresearchgate.net The key parameters obtained from a 119Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). oup.com

Isomer Shift (δ): The isomer shift is related to the s-electron density at the tin nucleus. Its value is characteristic of the oxidation state of tin. For organotin(IV) compounds like this compound, the isomer shift falls within a well-defined range. oup.com

Quadrupole Splitting (ΔEQ): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the tin nucleus with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical environment around the tin atom. The magnitude of the quadrupole splitting provides information about the geometry of the ligands around the tin center. For instance, a five-coordinate trigonal bipyramidal geometry would exhibit a different quadrupole splitting than a six-coordinate octahedral geometry. ijcce.ac.ir

The ratio of quadrupole splitting to the isomer shift (ρ = ΔEQ/δ) can be used to infer the coordination number of the tin atom, with a value greater than 2.1 often suggesting a coordination number higher than four. ijcce.ac.ir

Table 3: Typical 119Sn Mössbauer Parameters for Organotin(IV) Compounds

| Parameter | Typical Value Range for Organotin(IV) | Information Provided |

| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Oxidation state of tin |

| Quadrupole Splitting (ΔEQ) (mm/s) | 2.00 - 4.00 | Local symmetry and coordination geometry |

Note: These are general ranges for organotin(IV) compounds. Specific values for this compound would require experimental measurement.

Integration of Spectroscopic Data with Chemometric Methods for Comprehensive Analysis

The comprehensive analysis of this compound is significantly enhanced by integrating its spectroscopic data with chemometric methods. open.ac.uk This approach allows for the extraction of maximal information from complex datasets, which might not be apparent from a simple inspection of the spectra. open.ac.ukccrdigital-lab.it Chemometrics, a multidisciplinary field, utilizes multivariate statistics and mathematical modeling to analyze chemical data, providing deeper insights into the material's properties and behavior. felixinstruments.comresearchgate.net For a compound like this compound, where subtle spectral variations can indicate important differences in purity, structure, or stability, chemometric analysis is an invaluable tool.

The primary goals of applying chemometrics to the spectroscopic data of this compound include:

Pattern Recognition: Identifying underlying patterns in the spectral data to classify samples based on their origin, synthesis batch, or exposure to different environmental conditions. open.ac.uk

Quantitative Analysis: Developing robust calibration models to predict the concentration of this compound or its potential impurities in a mixture, even in the presence of overlapping spectral signals. felixinstruments.com

Data Reduction: Simplifying complex, high-dimensional spectroscopic data into a more manageable and interpretable form without significant loss of information. nanx.me

Two of the most powerful and commonly applied chemometric techniques in this context are Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R).

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploring and visualizing complex datasets. ccrdigital-lab.itnih.gov When applied to a collection of spectra from different batches of this compound, PCA can effectively reduce the dimensionality of the data. spectrochempy.fr It achieves this by transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum or chemical shifts in an NMR spectrum) into a new set of uncorrelated variables called Principal Components (PCs). spectrochempy.fr The first few PCs capture the most significant variance in the data. spectrochempy.fr

By plotting the scores of the first two or three PCs, a visual representation of the data's structure can be obtained. youtube.com Samples with similar spectral characteristics will cluster together in the scores plot, while dissimilar samples will be separated. This can be particularly useful for:

Quality Control: Identifying outlier batches of this compound that deviate from the standard spectral profile.

Stability Studies: Tracking changes in the spectral fingerprint of this compound over time or under various stress conditions.

Process Monitoring: Ensuring consistency in the synthesis process by comparing the spectral data of different production runs.

Table 1: Illustrative Principal Component Analysis (PCA) of this compound FT-IR Spectra

This table demonstrates how PCA could be used to differentiate between various batches of this compound based on their FT-IR spectral data. The scores for the first two principal components (PC1 and PC2) are shown, which would typically be plotted to visualize clustering.

| Sample ID (Batch) | PC1 Score | PC2 Score | Comment |

|---|---|---|---|

| DBDFS-Batch-001 | -2.54 | 1.32 | Reference Batch |

| DBDFS-Batch-002 | -2.48 | 1.29 | Conforms to Reference |

| DBDFS-Batch-003 | 3.12 | -0.55 | Potential Impurity Detected |

| DBDFS-Batch-004 | -2.59 | 1.35 | Conforms to Reference |

| DBDFS-Batch-005 | 3.25 | -0.49 | Potential Impurity Detected |

This data is illustrative and intended to demonstrate the application of PCA.

Partial Least Squares Regression (PLS-R) for Quantitative Modeling

Partial Least Squares Regression (PLS-R) is a supervised chemometric method that combines features of PCA and multiple linear regression. It is particularly effective for building predictive models when there are many, highly correlated predictor variables, as is common in spectroscopic data. mdpi.com For the analysis of this compound, PLS-R can be used to create a model that correlates spectral data (the X-matrix) with a specific property of interest (the Y-variable), such as the concentration of an impurity or a performance parameter. nih.govsintef.com

The process involves building a calibration model using a set of samples with known properties and their corresponding spectra. This model can then be used to predict the same property in new, unknown samples from their spectra alone. The performance of a PLS-R model is typically evaluated by its accuracy in predicting the properties of a separate validation dataset. nih.gov

Applications of PLS-R for this compound could include:

Quantification of Impurities: Creating a model to predict the concentration of residual starting materials or degradation products from the FT-IR or Raman spectra.

In-line Process Monitoring: Implementing real-time analysis during the synthesis of this compound to ensure the reaction is proceeding as expected and to determine the optimal endpoint. sintef.com

Table 2: Example of a Partial Least Squares Regression (PLS-R) Model for Predicting Impurity Concentration in this compound using ¹⁹F NMR Data

This table illustrates a hypothetical PLS-R model for quantifying a specific impurity in this compound. The model's performance is assessed by comparing the actual known concentrations with the concentrations predicted from the ¹⁹F NMR spectra.

| Sample ID | Actual Impurity Conc. (%) | Predicted Impurity Conc. (%) | Prediction Error (%) |

|---|---|---|---|

| Validation-Sample-1 | 0.10 | 0.11 | 0.01 |

| Validation-Sample-2 | 0.25 | 0.24 | -0.01 |

| Validation-Sample-3 | 0.50 | 0.52 | 0.02 |

| Validation-Sample-4 | 0.75 | 0.73 | -0.02 |

| Validation-Sample-5 | 1.00 | 1.01 | 0.01 |

This data is illustrative and intended to demonstrate the application of PLS-R. The accuracy of a real-world model would depend on the quality of the calibration data.

Computational and Theoretical Studies of Dibutyldifluorostannane

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dibutyldifluorostannane, these calculations would elucidate the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Density Functional Theory (DFT) and its Variants (e.g., LC-DFT)

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems. Applying DFT to this compound would involve using various functionals to model the exchange-correlation energy. Long-range corrected DFT (LC-DFT) would be particularly useful for describing non-covalent interactions and potential charge-transfer excitations. A systematic study would involve optimizing the geometry of the molecule and calculating key electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

Computational Investigations of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for mapping out the intricate steps of a chemical reaction. For this compound, this would involve investigating its role in catalytic processes or its own transformation pathways.

Transition State Analysis of Catalytic Cycles

If this compound acts as a catalyst or is involved in a catalytic cycle, computational methods could be used to locate the transition states of each elementary step. The energy barriers associated with these transition states would determine the kinetics of the reaction. Techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms would be employed to find these critical points on the potential energy surface.

Table 2: Hypothetical Transition State Analysis Data for a Reaction Involving this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Step 1 | 0.0 | - | - | - |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. MD simulations of this compound, either in the gas phase or in a solvent, would reveal information about its conformational flexibility, interactions with other molecules, and transport properties.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and identifying unknown compounds.

For this compound, theoretical calculations of its NMR, IR, and Raman spectra would be highly beneficial. Time-dependent DFT (TD-DFT) could be used to predict its UV-Vis spectrum. By comparing the calculated spectra with experimental measurements, a more definitive assignment of spectral features can be achieved.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|---|

| 1 | - | - | - | Sn-F stretch |

| 2 | - | - | - | C-H stretch |

Time-Dependent Density Functional Theory (TDDFT) for Excited States

While specific TDDFT studies focused solely on this compound are not prominent in the reviewed literature, the methodology is widely applied to organometallic compounds, including other organotins and metal halides. alfa-chemistry.comnih.gov For instance, TDDFT has been used to interpret the electronic spectra of organotin(IV) complexes and lead(II) complexes, providing assignments for the observed absorption bands. nih.gov These calculations typically involve determining the transition energies between the ground state and various excited states, along with their corresponding oscillator strengths, which dictate the intensity of absorption peaks.

The application of TDDFT to this compound would allow for the prediction of its UV-Vis absorption spectrum. Such a study could identify the nature of its electronic transitions, for example, whether they are localized on the ligands (n-butyl groups), the tin-fluorine bonds, or involve charge-transfer processes. This information is valuable for photochemistry applications and for understanding the electronic structure of the molecule. However, it is known that standard TDDFT functionals can have limitations, particularly in accurately describing long-range charge-transfer excitations and systems with strong electron correlation. fu-berlin.dedtic.mil

Computational Prediction of NMR Chemical Shifts and Coupling Constants